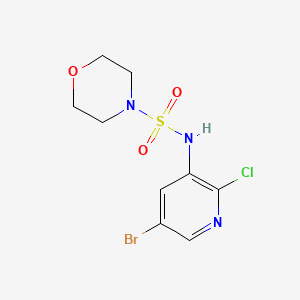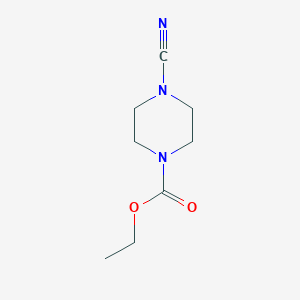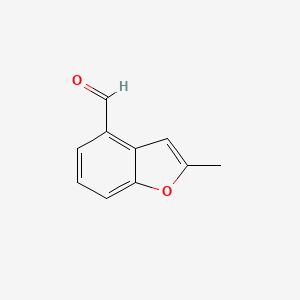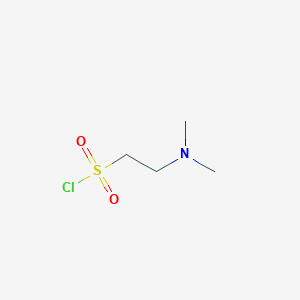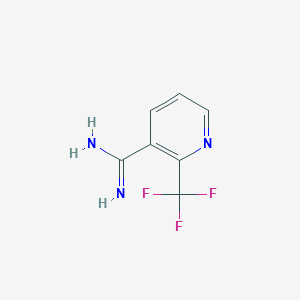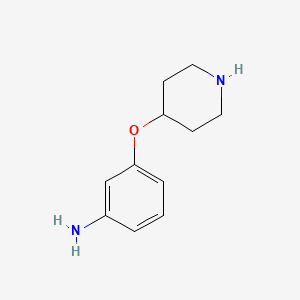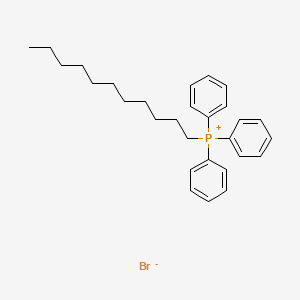
n-Undecyl triphenylphosponium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Undecyl triphenylphosponium bromide is a quaternary phosphonium salt with the molecular formula C29H38PBr. It is a versatile compound used in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the Wittig reaction. The compound is known for its stability and effectiveness in facilitating the formation of carbon-carbon double bonds.
准备方法
Synthetic Routes and Reaction Conditions: n-Undecyl triphenylphosponium bromide can be synthesized through the reaction of triphenylphosphine with undecyl bromide. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and requires heating to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:
PPh3+C11H23Br→PPh3C11H23Br
Industrial Production Methods: Industrial production of triphenylundecylphosphonium bromide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has also been explored as a method to enhance reaction efficiency and reduce reaction times .
化学反应分析
Types of Reactions: n-Undecyl triphenylphosponium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with aldehydes or ketones in the presence of a base such as potassium carbonate and a crown ether to form alkenes.
Oxidation: It can be oxidized using reagents like peracids to form epoxides.
Major Products:
科学研究应用
n-Undecyl triphenylphosponium bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of triphenylundecylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form an alkene. The triphenylphosphonium cation facilitates the formation of the ylide, which is a key intermediate in the reaction .
In biological systems, the triphenylphosphonium cation targets the mitochondrial membrane due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria .
相似化合物的比较
n-Undecyl triphenylphosponium bromide can be compared with other phosphonium salts such as:
- Triphenylmethylphosphonium bromide
- Triphenylbutylphosphonium bromide
- Triphenyloctylphosphonium bromide
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of long-chain alkenes .
属性
CAS 编号 |
60669-22-9 |
|---|---|
分子式 |
C29H38BrP |
分子量 |
497.5 g/mol |
IUPAC 名称 |
triphenyl(undecyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1 |
InChI 键 |
AELWOFMTABHNQJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
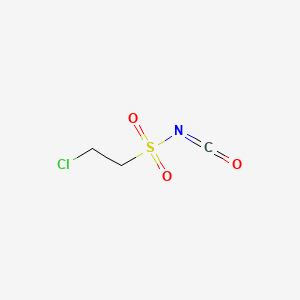
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetonitrile](/img/structure/B8800544.png)
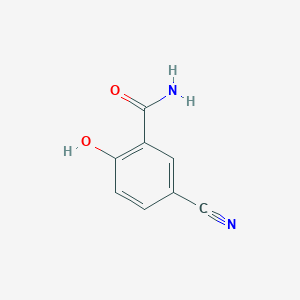
![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)
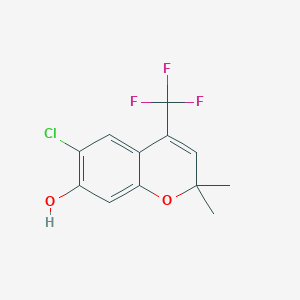
![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)
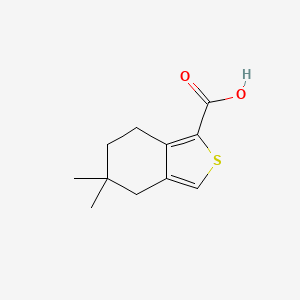
![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)
